molecular formula C7H15NO2 B613131 2-Amino-4,4-dimethylpentanoic acid CAS No. 106247-35-2

2-Amino-4,4-dimethylpentanoic acid

Cat. No. B613131
M. Wt: 145.2
InChI Key:
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Description

2-Amino-4,4-dimethylpentanoic acid, also known as 3-tert-butyl-DL-alanine, is a compound with the molecular formula C7H15NO21. It has a molecular weight of 145.20 g/mol1. The compound is also known by other names such as gamma-methyl-L-leucine and neopentylglycine1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 2-Amino-4,4-dimethylpentanoic acid. However, amino acids are typically synthesized through methods such as Strecker synthesis, Gabriel synthesis, or using chiral pool amino acids as starting materials.



Molecular Structure Analysis

The IUPAC name for this compound is 2-amino-4,4-dimethylpentanoic acid1. The InChI representation is InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)1. The compound’s canonical SMILES representation is CC(C)(C)CC(C(=O)O)N1.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Amino-4,4-dimethylpentanoic acid are not readily available in the literature. However, as an amino acid, it can participate in typical amino acid reactions such as peptide bond formation or decarboxylation.



Physical And Chemical Properties Analysis

The compound has a molecular weight of 145.20 g/mol1. It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 31. The compound has a rotatable bond count of 31. The exact mass and monoisotopic mass are both 145.110278721 g/mol1.


Scientific Research Applications

  • Astrobiology and Organic Chemical Evolution : Analyses of meteoritic amino acids, including stereoisomers of 2-Amino-4,4-dimethylpentanoic acid, have indicated an asymmetric influence on organic chemical evolution before the origin of life, contributing to our understanding of astrobiology and the early chemical processes on Earth (Cronin & Pizzarello, 1997); (Cronin & Pizzarello, 1999).

  • Biochemistry and Peptide Studies : Research on peptides containing non-coded amino acids, such as 2-Amino-4,4-dimethylpentanoic acid, has focused on understanding the relationships between peptide structure and their physical and biological characteristics. This includes the study of peptides with bulky side chains and their impact on peptide conformation and properties (Pospíšek & Bláha, 1987).

  • Fluorescent Probes in Protein Studies : The development of unnatural amino acids based on solvatochromic fluorophores for application in studying protein-protein interactions is another area of research. These amino acids, which include derivatives of 2-Amino-4,4-dimethylpentanoic acid, have been used to create sensitive fluorescent probes for analyzing dynamic protein interactions (Loving & Imperiali, 2008).

  • Genetic Encoding and Biosynthesis : Techniques have been developed to genetically encode fluorescent amino acids, such as derivatives of 2-Amino-4,4-dimethylpentanoic acid, into proteins. This allows for the selective and efficient incorporation of low-molecular-weight fluorophores into proteins at specific sites, enhancing the study of protein structure and function (Summerer et al., 2006).

  • Photochemical Studies and Material Science : Research on the electrochemical oxidation of compounds like 2-Amino-3-cyano-4-phenylthiophene has provided insights into the development of photoluminescent materials, demonstrating the broader applications of amino acid derivatives in material science (Ekinci et al., 2000).

  • Polymer Modification and Biomedical Applications : The modification of poly vinyl alcohol/acrylic acid hydrogels with various amines, including derivatives of 2-Amino-4,4-dimethylpentanoic acid, has been explored. These modifications have implications for increased swelling properties and potential medical applications due to their enhanced biological activities (Aly & El-Mohdy, 2015).

  • Synthetic Chemistry and Drug Development : The synthesis of bipyridyl amino acids, including derivatives of 2-Amino-4,4-dimethylpentanoic acid, has been used to incorporate metal ions into peptides, offering potential applications in drug development and biochemical research (Kise & Bowler, 1998).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation2. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contact with skin and eyes3.


Future Directions

The future directions of research and applications involving 2-Amino-4,4-dimethylpentanoic acid are not explicitly mentioned in the literature. However, as an amino acid, it could have potential applications in the development of pharmaceuticals, nutritional supplements, and in various chemical and biological research.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

2-amino-4,4-dimethylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-7(2,3)4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBSHGLDBQBSPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,4-dimethylpentanoic acid

Citations

For This Compound
39
Citations
J Pospíšek, K Bláha - Collection of Czechoslovak Chemical …, 1987 - cccc.uochb.cas.cz
Neopentylglycine (III, 2-amino-4,4-dimethylpentanoic acid) was synthesized in both enantiomeric forms. Using the conventional methods of peptide synthesis, L-prolyl-L-…
Number of citations: 14 cccc.uochb.cas.cz
S Fox, H Strasdeit, S Haasmann, H Brückner - Journal of Chromatography A, 2015 - Elsevier
Stereoisomers (enantiomers and diastereoisomers) of synthetic, non-protein amino acids comprising α-, β-, and γ-amino acids, including α,α-dialkyl amino acids, were converted into …
Number of citations: 35 www.sciencedirect.com
RG Gasanov, LV Il'inskaya, MA Misharin… - Journal of the …, 1994 - pubs.rsc.org
A new approach to the asymmetric synthesis of β-substituted α-aminopropanoic acids by 2,2′-azoisobutyronitrile (AIBN) and Bu3SnH-initiated radical addition of Etl, PriBr, ButBr, and …
Number of citations: 25 pubs.rsc.org
AS Burton, JC Stern, JE Elsila, DP Glavin… - Chemical Society …, 2012 - pubs.rsc.org
The discoveries of amino acids of extraterrestrial origin in many meteorites over the last 50 years have revolutionized the Astrobiology field. A variety of non-terrestrial amino acids …
Number of citations: 362 pubs.rsc.org
CD Georgiou - Astrobiology, 2018 - liebertpub.com
The present study proposes to search our solar system (Mars, Enceladus, Europa) for patterns of organic molecules that are universally associated with biological functions and …
Number of citations: 28 www.liebertpub.com
J SiEKMANN, J BECKMANN, A Mehlich, HR WENZEL… - 1989 - degruyter.com
Aprotinin, the trypsin inhibitor from bovine lung and naturally occurring homologues thereof have been modified by a variety of chemical and enzymatic means. These include …
Number of citations: 20 www.degruyter.com
DP Glavin, AS Burton, JE Elsila, JC Aponte… - Chemical …, 2019 - ACS Publications
The search for evidence of extraterrestrial life in our Solar System is currently guided by our understanding of terrestrial biology and its associated biosignatures. The observed …
Number of citations: 156 pubs.acs.org
I Ilisz, A Aranyi, A Péter - Journal of Chromatography a, 2013 - Elsevier
Amino acids are essential for life, and have many functions in metabolism. One particularly important function is to serve as the building blocks of peptides and proteins, giving rise …
Number of citations: 65 www.sciencedirect.com
LD Arnold, JCG Drover, JC Vederas - Journal of the American …, 1987 - ACS Publications
A method for synthesis of optically pure-amino acids has been developed. Mono-and di-N-protected a-ami-no-/3-lactones 3a (L, R,= H, R2= COOCH2Ph (Z)), 3b (D, R,= H, R2= Z), 3c (L, …
Number of citations: 153 pubs.acs.org
DP Glavin, CMOD Alexander, JC Aponte… - Primitive meteorites and …, 2018 - Elsevier
The nature of organic matter in meteorites reveals information about early solar system chemistry and the histories of parent bodies as recorded in the effects of physical and chemical …
Number of citations: 82 www.sciencedirect.com

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